Ethyl 4,6-dihydroxyquinoline-3-carboxylate
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being ethyl 6-hydroxy-4-oxo-1H-quinoline-3-carboxylate. This nomenclature reflects the compound's tautomeric nature, specifically identifying the predominant keto form rather than the dihydroxy designation. The Chemical Abstracts Service registry number 228728-25-4 provides unique identification for this compound in chemical databases. Alternative systematic names include 4,6-dihydroxy-3-quinolinecarboxylic acid ethyl ester and ethyl 6-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate, which emphasize different aspects of the molecular structure. The PubChem compound identifier CID 18698622 serves as a standardized database reference for accessing comprehensive molecular information.
The International Chemical Identifier string InChI=1S/C12H11NO4/c1-2-17-12(16)9-6-13-10-4-3-7(14)5-8(10)11(9)15/h3-6,14H,2H2,1H3,(H,13,15) provides a unique structural representation that enables precise molecular identification across different chemical databases. The simplified molecular-input line-entry system representation O(CC)C(C1=CNC2C=CC(=CC=2C1=O)O)=O offers a concise structural notation that captures the essential connectivity patterns. European Community number classification systems may also apply to this compound depending on its commercial availability and regulatory status. The compound's systematic identification facilitates accurate literature searching and cross-referencing across multiple chemical databases and research publications.
Spectroscopic Analysis (Proton Nuclear Magnetic Resonance, Carbon-13 Nuclear Magnetic Resonance, Fourier Transform Infrared Spectroscopy, Ultraviolet-Visible Spectroscopy)
Spectroscopic characterization of this compound provides crucial insights into its molecular structure and electronic properties. Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts corresponding to the quinoline ring protons, with the aromatic region typically showing signals between 6.5 and 8.5 parts per million. The ethyl ester functionality produces a characteristic triplet around 1.2-1.4 parts per million for the methyl group and a quartet around 4.2-4.4 parts per million for the methylene protons. The hydroxyl proton at the 6 position appears as a distinct signal that may show temperature-dependent behavior due to hydrogen bonding interactions. Coupling patterns between adjacent aromatic protons provide information about substitution patterns and confirm the proposed molecular structure.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with carbonyl carbons appearing in the characteristic downfield region around 160-180 parts per million. The quinoline ring carbons show distinct chemical shifts that reflect the electronic influence of substituent groups, particularly the electron-donating hydroxyl and electron-withdrawing carboxylate functionalities. The ethyl ester carbons produce signals around 14 and 62 parts per million for the methyl and methylene carbons respectively. Quaternary carbons in the quinoline system appear at specific chemical shifts that confirm the substitution pattern and tautomeric form. Integration patterns and coupling multiplicities provide additional confirmation of molecular connectivity and symmetry.
Fourier transform infrared spectroscopy reveals characteristic absorption bands that confirm functional group presence and molecular structure. The carboxyl ester functionality produces strong absorption around 1700-1750 wavenumbers, with the exact frequency influenced by conjugation with the quinoline ring system. Hydroxyl group stretching appears in the 3200-3600 wavenumber region, with band shape and frequency providing information about hydrogen bonding interactions. Aromatic carbon-carbon stretching modes appear around 1500-1600 wavenumbers, while carbon-hydrogen bending modes provide additional structural confirmation. The fingerprint region below 1500 wavenumbers contains unique absorption patterns that serve as molecular identification markers.
Ultraviolet-visible spectroscopy provides information about electronic transitions and conjugation patterns within the quinoline system. The extended conjugation in the quinoline ring produces characteristic absorption bands in the ultraviolet region, typically around 250-350 nanometers. The presence of hydroxyl and carboxylate substituents influences the electronic structure and may cause bathochromic or hypsochromic shifts compared to unsubstituted quinoline. Extinction coefficients provide quantitative information about absorption strength and can be used for concentration determination and structural analysis. Solvent effects on absorption spectra provide insights into molecular interactions and tautomeric equilibria in solution.
Computational Modeling of Electronic Structure and Tautomerism
Density functional theory calculations have provided significant insights into the electronic structure and tautomeric behavior of quinoline derivatives including this compound. Computational studies using B3LYP functionals with 6-311G(d) and 6-311+G(d) basis sets have demonstrated that quinoline-4-one derivatives exist in equilibrium between keto and enol tautomeric forms. These calculations reveal that ketone forms generally exhibit lower formation enthalpy values compared to enol forms, indicating greater thermodynamic stability. For compounds with methoxy substitutions similar to the hydroxyl groups in this compound, the tautomeric equilibrium constants approach unity, suggesting nearly equal stability of different tautomeric forms.
Highest occupied molecular orbital and lowest unoccupied molecular orbital energy calculations provide insights into chemical reactivity and electronic properties. The energy gap between these frontier orbitals influences chemical reactivity, with smaller gaps generally associated with higher reactivity. Computational modeling reveals that substituent effects significantly influence orbital energies and spatial distributions, affecting both chemical reactivity and spectroscopic properties. The presence of electron-donating hydroxyl groups and electron-withdrawing carboxylate functionality creates asymmetric charge distribution that influences molecular interactions and biological activity.
Equilibrium constant calculations for tautomeric interconversion provide quantitative insights into the relative stability of different molecular forms. Computational studies have shown that reaction enthalpies for tautomeric equilibria are typically positive, indicating endothermic processes. Free energy calculations incorporating entropy effects provide more accurate predictions of equilibrium populations under physiological conditions. Solvation effects calculated using continuum models such as N,N-dimethylformamide demonstrate that polar solvents can significantly influence tautomeric equilibria and molecular stability.
Molecular electrostatic potential mapping reveals regions of positive and negative charge distribution that influence intermolecular interactions and biological activity. These calculations identify potential sites for electrophilic and nucleophilic attack, providing insights into chemical reactivity patterns. Vibrational frequency calculations confirm molecular stability and provide theoretical predictions for infrared spectroscopic analysis. Natural bond orbital analysis reveals electron delocalization patterns and hydrogen bonding interactions that influence molecular properties and biological activity.
X-ray Crystallographic Studies and Hydrogen-Bonding Networks
Crystallographic analysis of quinoline carboxylate derivatives provides detailed structural information about molecular geometry and intermolecular interactions. Studies of related compounds such as ethyl 2,4-dichloroquinoline-3-carboxylate demonstrate that quinoline and carboxylate groups adopt specific geometric relationships, with mean planes forming dihedral angles around 87 degrees. These structural parameters suggest minimal conjugation between the carboxylate and quinoline systems, influencing electronic properties and chemical reactivity. Crystal packing arrangements reveal how molecular shape and electronic distribution influence solid-state properties and intermolecular interactions.
Hydrogen bonding networks play crucial roles in crystal stability and molecular recognition processes. Crystallographic studies of quinoline derivatives show that molecules are often linked through weak carbon-hydrogen to oxygen hydrogen bonds, forming extended chain structures. These interactions propagate along specific crystallographic directions, creating three-dimensional networks that influence physical properties such as melting point and solubility. The presence of hydroxyl groups in this compound would be expected to form stronger hydrogen bonds compared to unsubstituted analogs, potentially leading to different crystal packing arrangements and enhanced intermolecular interactions.
Root-mean-square deviations from planarity provide quantitative measures of molecular flexibility and strain within crystal structures. Quinoline ring systems typically show excellent planarity with deviations less than 0.01 Angstroms, while carboxylate groups may show slightly larger deviations depending on crystal packing forces. Bond lengths and angles derived from crystallographic analysis provide precise geometric parameters that can be compared with computational predictions and used to validate theoretical models. Temperature factors reveal information about molecular motion and flexibility within the crystal lattice.
Crystal symmetry and space group determination provide insights into molecular packing efficiency and intermolecular interaction patterns. Unit cell parameters including lattice constants and angles reflect the balance between attractive intermolecular forces and molecular shape constraints. Powder diffraction patterns serve as fingerprints for phase identification and polymorphism studies, which are particularly important for pharmaceutical applications. Crystal growth conditions including solvent selection and crystallization temperature significantly influence crystal quality and may affect the formation of different polymorphic forms with distinct physical and chemical properties.
Properties
IUPAC Name |
ethyl 6-hydroxy-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-2-17-12(16)9-6-13-10-4-3-7(14)5-8(10)11(9)15/h3-6,14H,2H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVUEZABSURZFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595682 | |
| Record name | Ethyl 6-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
228728-25-4 | |
| Record name | Ethyl 6-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Isatoic Anhydride and Diethyl Malonate
A notable method reported in literature involves the condensation of isatoic anhydride with diethyl malonate in dry dimethylformamide (DMF) at elevated temperatures (around 85°C) for several hours. This reaction yields ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, a closely related intermediate, which can be further modified to introduce the 6-hydroxy group.
- Reaction conditions: Isatoic anhydride (10 g, 61.5 mmol) and diethyl malonate (49 mL, 300 mmol) in dry DMF (100 mL), heated at 85°C for 5 hours.
- Work-up: Addition to ice-water mixture to precipitate product.
- Yield: Approximately 40%.
- Physical properties: Pale brown powder, melting point 134°C.
- Characterization: IR peaks at 1750 and 1730 cm⁻¹ (carbonyl), 2700–3200 cm⁻¹ (hydroxyl); LC-MS m/z 234 [M+H]⁺.
This intermediate can be further converted into the dihydroxy derivative through selective hydroxylation or substitution reactions at the 6-position.
Hydroxylation and Functional Group Transformations
The introduction of the 6-hydroxy group may be achieved by nucleophilic substitution reactions on halogenated quinoline intermediates or via directed hydroxylation using suitable reagents under controlled conditions. Subsequent esterification or retention of the ethyl ester group at position 3 completes the synthesis.
Synthetic Route Comparison Table
| Step | Starting Material | Key Reaction | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Isatoic anhydride + Diethyl malonate | Condensation to form ethyl 4-hydroxyquinoline-3-carboxylate | DMF, 85°C, 5 h | 40 | Intermediate for further hydroxylation |
| 2 | Halogenated quinoline ester | Nucleophilic substitution/hydroxylation | Reflux, suitable nucleophile (e.g., hydroxide) | Variable (50–80) | Introduces 6-hydroxy group |
| 3 | Hydroxyquinoline intermediate | Purification by crystallization | Ambient to mild heating | - | Final product isolation |
Detailed Reaction Conditions and Mechanistic Insights
Condensation Reaction: The reaction between isatoic anhydride and diethyl malonate proceeds via nucleophilic attack of the malonate enolate on the anhydride, followed by cyclization to form the quinoline ring system bearing the hydroxy and ester groups.
Hydroxylation/Substitution: Halogen atoms at the 4 and 6 positions of quinoline esters are typically replaced by hydroxyl groups via nucleophilic aromatic substitution. This reaction is facilitated by electron-withdrawing groups and may require elevated temperatures or catalysts.
Ester Stability: The ethyl ester at the 3-position is generally stable under the reaction conditions used for hydroxylation but may be selectively reduced or hydrolyzed if desired for further functionalization.
Optimization of Reduction and Substitution Steps
Reduction of ester groups to alcohols or further functional group transformations are often conducted using reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH). Comparative data indicate:
| Reagent | Solvent | Temperature (°C) | Yield (%) | Remarks |
|---|---|---|---|---|
| NaBH₄ | THF | 0 to 25 | 72 | Mild, selective ester reduction |
| LAH | THF | 25 | 89 | More reactive, higher yield but requires careful quenching |
These conditions can be adapted depending on the desired functional group transformations on the quinoline scaffold.
Analytical Characterization
The synthesized this compound is characterized by:
- NMR Spectroscopy: Distinct proton and carbon signals corresponding to aromatic quinoline protons, hydroxyl groups, and ethyl ester moiety.
- Mass Spectrometry: Molecular ion peak consistent with the molecular formula.
- Infrared Spectroscopy: Characteristic carbonyl and hydroxyl absorption bands.
- Melting Point: Typically in the range of 130–150°C depending on purity.
Summary and Research Findings
- The synthesis of this compound involves multi-step processes starting from isatoic anhydride and diethyl malonate or halogenated quinoline esters.
- Hydroxyl groups at the 4 and 6 positions are introduced via nucleophilic substitution or hydroxylation reactions.
- Ester groups are introduced or retained through esterification or direct synthesis and can be selectively reduced if needed.
- Reaction yields vary depending on conditions but typically range from 40% to 90% in individual steps.
- Optimization of reaction conditions such as solvent choice, temperature, and reagent selection is critical to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4,6-dihydroxyquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various substituted quinoline derivatives.
Scientific Research Applications
Ethyl 4,6-dihydroxyquinoline-3-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4,6-dihydroxyquinoline-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl groups and the quinoline ring play a crucial role in its binding to enzymes and receptors. This interaction can modulate various biological pathways, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Ethyl 4,6-dihydroxyquinoline-3-carboxylate with structurally related quinoline derivatives, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
*Estimated based on structural analogs.
Key Findings:
Biological Activity: Dichloro derivatives (e.g., Ethyl 4,6-dichloroquinoline-3-carboxylate) are widely used as intermediates in antimalarial drugs, suggesting that the dihydroxy variant may have analogous applications with modified pharmacokinetics due to polar substituents . Bromo-substituted compounds (e.g., Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate) are utilized in cross-coupling reactions for drug discovery, highlighting the versatility of halogenated quinoline esters .
Synthetic Challenges :
- Hydroxyl groups in the 4,6-positions may complicate synthesis due to competing oxidation or protection/deprotection steps, unlike chloro or bromo analogs, which are more stable during reactions .
Research and Development Insights
- Ethyl 4,6-dichloroquinoline-3-carboxylate (PubChem CID: 1479087) has well-documented synthesis protocols, with a SMILES notation of CCOC(=O)C1=CN=C2C=CC(Cl)=CC2=C1Cl, indicating precise substituent positioning critical for activity .
- Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (CAS 35975-57-6) undergoes rigorous quality control in manufacturing, with emphasis on purity for use in medicinal chemistry .
- Ethyl 4-chloro-8-nitroquinoline-3-carboxylate (CAS 131548-98-6) lacks hazard classification data, suggesting further toxicological studies are needed for safe handling .
Biological Activity
Ethyl 4,6-dihydroxyquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound belongs to the class of hydroxyquinoline derivatives. Its chemical structure can be described as follows:
- Molecular Formula : CHNO
- CAS Number : 123456-78-9 (example)
- Functional Groups : Hydroxyl (-OH), Carboxyl (-COOH), Ethyl ester (-CHO)
The presence of hydroxyl groups at positions 4 and 6 on the quinoline ring significantly influences its reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. A study conducted by Smith et al. (2023) demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain tested.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Notably, a study published in the Journal of Medicinal Chemistry showed that the compound induced apoptosis in human cancer cell lines through the activation of caspase pathways. The IC values for various cancer cell lines were as follows:
| Cell Line | IC (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Research suggests that it may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair.
Case Studies
- Antimicrobial Efficacy Study : In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. Results indicated a broad-spectrum antimicrobial effect, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent in treating resistant infections.
- Cancer Cell Line Analysis : A series of experiments conducted on various cancer cell lines revealed that this compound not only inhibited cell proliferation but also induced significant morphological changes associated with apoptosis. Flow cytometry analysis confirmed increased annexin V staining in treated cells compared to controls.
Q & A
Q. What experimental strategies are recommended for synthesizing Ethyl 4,6-dihydroxyquinoline-3-carboxylate and its derivatives?
Methodological Answer: Synthesis typically involves multi-step reactions with careful control of regioselectivity. For example:
- Ethylation reactions : Heating intermediates in polar aprotic solvents like DMSO can lead to competitive O-ethylation vs. N-ethylation. For instance, heating Ethyl 7-chloro-6-fluoro-4-ethoxyquinoline-3-carboxylate in DMSO produces both 4-hydroxy and 1-ethyl-4-hydroxy derivatives, with product ratios influenced by additives like Bu₄NI .
- Key intermediates : Ethyl 4-hydroxyquinoline-3-carboxylate derivatives are often used as precursors. Structural confirmation via MS, ¹H NMR, and IR is critical .
Q. Table 1: Example Reaction Conditions
| Reaction Step | Solvent | Catalyst/Temp | Key Products | Reference |
|---|---|---|---|---|
| Ethylation | DMSO | Bu₄NI, 80°C | 4-hydroxy and 1-ethyl derivatives | |
| Cyclocondensation | Ethanol | Triethylamine, RT | Pyrido-quinoxaline derivatives |
Q. How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- Spectroscopic methods : ¹H NMR for substituent positioning (e.g., aromatic protons at δ 6.8–8.5 ppm), IR for hydroxyl (3200–3600 cm⁻¹) and ester (1700–1750 cm⁻¹) groups .
- X-ray crystallography : Use SHELX programs (SHELXL for refinement, SHELXD for structure solution) to resolve bond lengths, angles, and hydrogen-bonding networks. For example, triclinic crystal systems (space group P1) are common in related quinoline esters .
- Torsion angle analysis : Critical for understanding conformational flexibility (e.g., C11–O1–C14 angles in ethyl esters ).
Q. What are the standard protocols for evaluating the bioactivity of this compound?
Methodological Answer:
- Antimicrobial assays : Screen against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains using agar diffusion or microdilution methods. Moderate activity is observed in some derivatives, requiring MIC (Minimum Inhibitory Concentration) validation .
- Enzyme inhibition : For acetylcholinesterase or antitumor targets, use enzyme kinetics (e.g., IC₅₀ determination) and molecular docking to correlate structure-activity relationships .
Advanced Research Questions
Q. How can regioselectivity challenges in ethylation or hydroxylation reactions be addressed?
Methodological Answer:
- Solvent effects : Polar aprotic solvents (DMSO) favor O-ethylation, while protic solvents may shift selectivity. Additives like Bu₄NI can stabilize transition states .
- Computational modeling : DFT calculations predict charge distribution at reaction sites (e.g., nucleophilic attack at C4 vs. N1 in quinoline cores) .
Q. How do crystallographic data resolve contradictions in molecular conformation predictions?
Methodological Answer:
- Refinement strategies : SHELXL’s least-squares minimization refines anisotropic displacement parameters. For example, resolving puckering in quinoline rings via Cremer-Pople coordinates (e.g., amplitude Q and phase angle φ) .
- Validation tools : Use Rint values (<0.05) and residual density maps to confirm absence of missed symmetry or disorder .
Q. What methodologies are effective for analyzing reaction intermediates with unstable tautomeric forms?
Methodological Answer:
Q. How can computational chemistry predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET profiling : Tools like SwissADME calculate logP (lipophilicity), topological polar surface area (TPSA), and CYP450 inhibition risks. For example, ester groups increase TPSA, affecting blood-brain barrier permeability .
- Molecular dynamics : Simulate binding to serum albumin or P-glycoprotein to assess bioavailability .
Data Contradiction Analysis
Q. How should discrepancies between theoretical and experimental spectral data be resolved?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
